

Unveiling RAD16-I: A Technical Guide to the Self-Assembling Peptide Scaffold

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Compound of Interest

Compound Name: RAD16-I hydrochloride

Cat. No.: B13923996

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The self-assembling peptide RAD16-I, also known as PuraMatrix™, has emerged as a prominent biomaterial in the fields of tissue engineering, regenerative medicine, and drug delivery.[1][2] Its ability to spontaneously form a three-dimensional nanofibrous hydrogel that mimics the native extracellular matrix (ECM) makes it an invaluable tool for a wide range of biomedical applications.[1][3] This in-depth technical guide provides a comprehensive overview of the core properties of RAD16-I, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key concepts with diagrams.

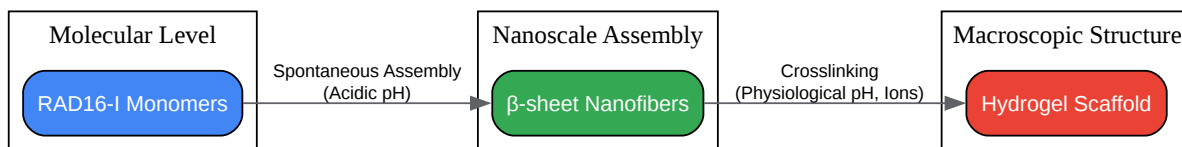
Core Physicochemical Properties

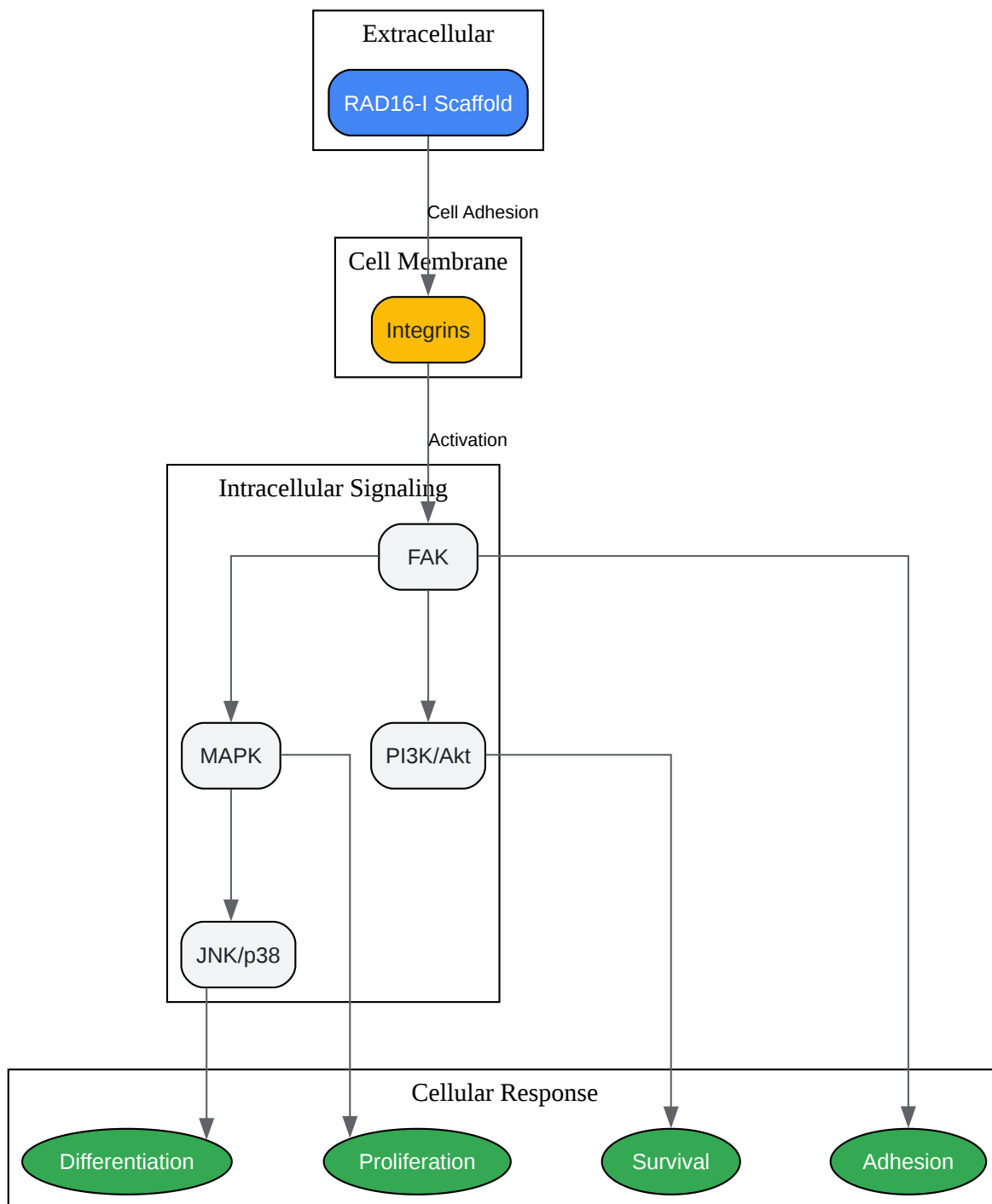
RAD16-I is a synthetic, 16-amino acid peptide with a repeating sequence of arginine, alanine, and aspartic acid.[4] This amphiphilic nature, with alternating hydrophobic (alanine) and charged (arginine and aspartic acid) residues, is the driving force behind its self-assembly.[4][5]

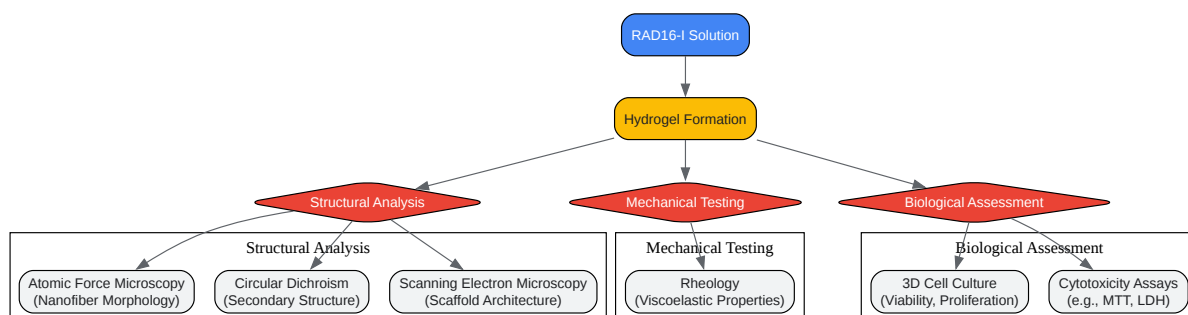
Property	Value	References
Peptide Sequence	Ac-RADARADARADARADA-NH ₂	[1]
Molecular Weight (Average)	1712.73 - 1712.82 g/mol	[1][6]
Purity (HPLC)	> 90% - 95.01%	[1][6]
Molecular Dimensions	~5-6 nm (length) x 1.3 nm (width) x 0.8 nm (height)	[7][8][9]
Secondary Structure	β -sheet	[10]

The Dynamics of Self-Assembly

The self-assembly of RAD16-I into a hydrogel is a hierarchical process initiated by environmental cues. In an acidic aqueous solution, the peptide monomers spontaneously assemble into β -sheet nanofibers.[4] Upon exposure to physiological pH or the addition of monovalent cations, these nanofibers physically crosslink to form a stable, transparent hydrogel.[4][11] This process is reversible; for instance, sonication can break down the nanofiber network, which can then reassemble.[9][12]







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